Azoxymethane
Overview
Description
Anaerobic oxidation of methane (AOM) is a microbial process that plays a significant role in the global carbon cycle by mitigating methane emissions from natural and anthropogenic sources . Methane is a potent greenhouse gas, and its oxidation is crucial for reducing its impact on global warming . AOM is primarily carried out by a consortium of anaerobic methanotrophic archaea and sulfate-reducing bacteria .
Preparation Methods
The preparation of anaerobic oxidation of methane involves the cultivation of specific microbial consortia under anaerobic conditions. These consortia typically include anaerobic methanotrophic archaea and sulfate-reducing bacteria . The cultivation process requires a controlled environment with specific electron acceptors such as sulfate, nitrate, or nitrite . Industrial production methods for AOM are not well-established due to the complexity of maintaining the required anaerobic conditions and microbial interactions.
Chemical Reactions Analysis
Anaerobic oxidation of methane involves several key reactions:
Oxidation: Methane is oxidized to carbon dioxide in the presence of sulfate as the electron acceptor.
Reduction: Sulfate is reduced to hydrogen sulfide during the process.
Substitution: In some environments, nitrate or nitrite can substitute sulfate as the electron acceptor.
Common reagents and conditions for these reactions include:
Sulfate: Primary electron acceptor in marine environments.
Nitrate/Nitrite: Common in terrestrial water-logged systems such as rice paddies and wetlands.
The major products formed from these reactions are carbon dioxide and hydrogen sulfide .
Scientific Research Applications
Anaerobic oxidation of methane has several scientific research applications:
Environmental Science: AOM is studied for its role in mitigating methane emissions and its impact on global warming.
Microbial Ecology: Research focuses on understanding the microbial consortia involved in AOM and their interactions.
Biogeochemistry: AOM is crucial for maintaining the balance of greenhouse gases in the atmosphere.
Wastewater Treatment: AOM processes are explored for their potential in nitrogen removal and wastewater treatment systems.
Mechanism of Action
The mechanism of anaerobic oxidation of methane involves the following steps:
Methane Activation: Methane is activated by anaerobic methanotrophic archaea.
Electron Transfer: Electrons are transferred from methane to sulfate, nitrate, or nitrite.
Sulfate Reduction: Sulfate is reduced to hydrogen sulfide by sulfate-reducing bacteria.
The molecular targets and pathways involved include sulfate adenylyltransferase, APS kinase, APS/PAPS reductase, and sulfite reductases .
Comparison with Similar Compounds
Anaerobic oxidation of methane can be compared with other similar microbial processes:
Aerobic Methane Oxidation: Involves the oxidation of methane in the presence of oxygen by aerobic methanotrophs.
Anaerobic Ammonia Oxidation (Anammox): Involves the oxidation of ammonia using nitrite as the electron acceptor, producing atmospheric dinitrogen.
The uniqueness of AOM lies in its ability to oxidize methane under anaerobic conditions, which is not possible with aerobic methane oxidation . Similar compounds include:
Methane: The primary substrate for AOM.
Sulfate: The primary electron acceptor in marine environments.
Nitrate/Nitrite: Alternative electron acceptors in terrestrial environments.
Properties
IUPAC Name |
methyl-methylimino-oxidoazanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O/c1-3-4(2)5/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAKHGXRMXWHBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=[N+](C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O | |
Record name | AZOXYMETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19844 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020124, DTXSID70860350 | |
Record name | Azoxymethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Methyl-ONN-azoxy)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70860350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Azoxymethane is a clear oily liquid. (NTP, 1992) | |
Record name | AZOXYMETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19844 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Boiling Point |
208 °F at 760 mmHg (NTP, 1992) | |
Record name | AZOXYMETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19844 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
greater than or equal to 100 mg/mL at 73 °F (NTP, 1992) | |
Record name | AZOXYMETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19844 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Density |
0.994 at 72.3 °F (NTP, 1992) - Less dense than water; will float | |
Record name | AZOXYMETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19844 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
25843-45-2, 54168-20-6 | |
Record name | AZOXYMETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19844 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Azoxymethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025843452 | |
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Record name | (E)-Methylazoxymethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054168206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZOXYMETHANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171779 | |
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Record name | Azoxymethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020124 | |
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Record name | Azoxymethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | AZOXYMETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MO0N1J0SEN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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